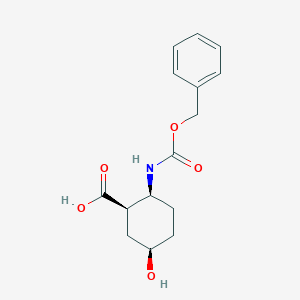![molecular formula C7H13NO B175289 2-Oxa-7-azaspiro[4.4]nonane CAS No. 175-97-3](/img/structure/B175289.png)
2-Oxa-7-azaspiro[4.4]nonane
Overview
Description
2-Oxa-7-azaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure where an oxygen atom and a nitrogen atom are incorporated into a nonane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2-Oxa-7-azaspiro[4.4]nonane involves the Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. This one-pot synthesis method yields the desired compound in good quantities. The reaction conditions typically involve mixing 1,1-diarylethenes with 4-acylpyrrolidine-2,3-diones under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 2-Oxa-7-azaspiro[4These methods ensure the compound is produced in sufficient quantities for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: 2-Oxa-7-azaspiro[4.4]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Mn(III)-based oxidizing agents are commonly used.
Reduction: Hydrogenation in the presence of catalysts like Raney nickel.
Substitution: Reactions with phenylhydrazine to form derivatives.
Major Products: The major products formed from these reactions include this compound-8,9-diones and various substituted derivatives, which are useful in further chemical synthesis .
Scientific Research Applications
2-Oxa-7-azaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonane involves its interaction with various molecular targets. The compound can undergo diastereoselective reactions, forming derivatives that interact with specific enzymes or receptors. These interactions can modulate biological pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane
- 8-Oxa-2-azaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
Uniqueness: 2-Oxa-7-azaspiro[4.4]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Properties
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-8-5-7(1)2-4-9-6-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQAXUDFJWQPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630659 | |
| Record name | 2-Oxa-7-azaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175-97-3 | |
| Record name | 2-Oxa-7-azaspiro[4.4]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxa-7-aza-spiro[4.4]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method described in the research?
A1: The research article focuses on a novel, one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. [] This method utilizes a Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones. This approach is noteworthy because it offers a potentially more efficient and environmentally friendly alternative to traditional multi-step synthetic routes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B175211.png)
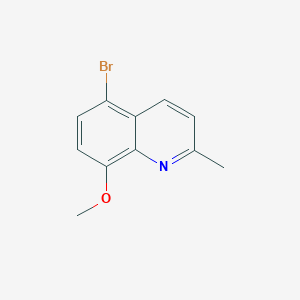

![2-Oxaspiro[3,4]octane](/img/structure/B175227.png)
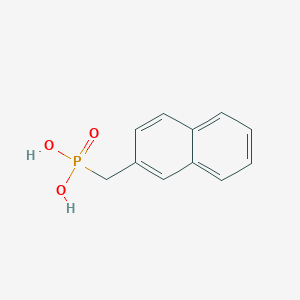
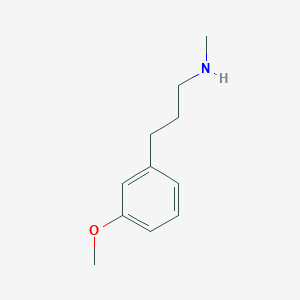
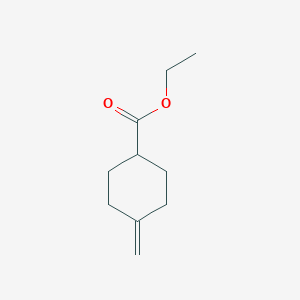
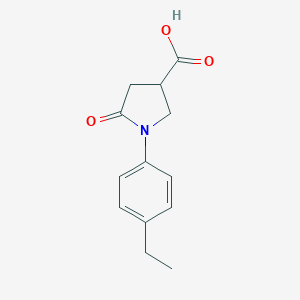
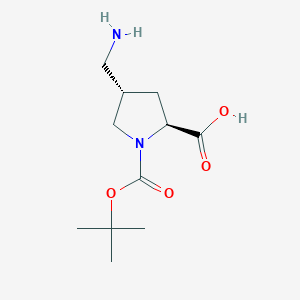
![7,9-diphenyl-7,9a-dihydro-6bH-acenaphtho[1,2-c]pyrazole](/img/structure/B175238.png)
![5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B175243.png)
![6-Bromobenzo[b]thiophene-3-carboxylic acid](/img/structure/B175246.png)
